2-Hydroxy-5-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-5-methylpyrimidine derivatives can be achieved through various methods, including multicomponent reactions that offer a metal-free, catalyst-free approach in an aqueous ethanol medium. Such methods are highlighted by their green chemistry credentials, faster reaction times, and higher yields, as demonstrated in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-methylpyrimidine derivatives can be complex and varies based on the substituents attached to the pyrimidine ring. Crystallographic studies provide insight into the arrangement of these molecules, as seen in the structural analysis of lipophilic antifolates derived from 2,4-diamino-6-methylpyrimidine (Sutton & Cody, 1988).
Chemical Reactions and Properties
2-Hydroxy-5-methylpyrimidine undergoes various chemical reactions, including electrophilic substitution and aminomethylation, which are influenced by the reactivities of the individual positions on the heterocyclic ring. Studies on 4-Methyl-5-hydroxypyrimidine and its N-oxides provide valuable insights into these reactivities (Gashev et al., 1989).
Physical Properties Analysis
The physical properties of 2-Hydroxy-5-methylpyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their application and functionality. These properties are often determined through crystallographic analysis and can be influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-5-methylpyrimidine, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in chemical reactions. The acid-base properties and structures of 5-hydroxypyrimidine derivatives and their N-oxides have been thoroughly investigated to understand these aspects better (Gashev et al., 1983).
Scientific Research Applications
Oxidation Studies and Spectral-Luminescent Properties
- Spectral-Luminescent Study : The oxidation of 5-Hydroxy-6-methyluracil, closely related to 2-Hydroxy-5-methylpyrimidine, was studied in aqueous alkaline solutions. This research discovered that 5,5,6-trihydroxy-6-methylpyrimidine-2,4-dione is formed in the reaction, indicating potential for detailed analysis of the oxidation process of related compounds (Petrova et al., 2018).
Synthesis and Chemical Reactivity
Large-Scale Synthesis : An efficient method for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, including derivatives of 2-Hydroxy-5-methylpyrimidine, has been developed. This provides a high-yielding route suitable for large-scale synthesis, which is crucial for industrial applications (Morgentin et al., 2009).
Scavenger of Peroxy Radicals : 5-Hydroxy-6-methyluracil, closely related to 2-Hydroxy-5-methylpyrimidine, has been studied for its reactivity with peroxy radicals. This reveals its potential as an efficient scavenger, which could have implications in various chemical and biological processes (Kabalnova et al., 2008).
Potential Pharmaceutical Applications
Precursor in Pharmaceutical Industry : The synthesis and process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a compound related to 2-Hydroxy-5-methylpyrimidine, shows its importance as a precursor in the preparation of high-value medicinal products. This indicates the potential of related compounds in pharmaceutical applications (Patil et al., 2008).
Antimicrobial Activity : Research on various derivatives of hydroxy-methylpyrimidines, including 2-Hydroxy-5-methylpyrimidine, has demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mohammad et al., 2017).
Spectroscopic and Structural Analysis
Vibrational and Electronic Spectral Study : An extensive study combining experimental and theoretical approaches was conducted on 2-amino-4-hydroxy-6–methylpyrimidine, a compound related to 2-Hydroxy-5-methylpyrimidine. This work included an analysis of vibrational spectra and electronic spectra, providing insights into the molecular structure and properties (Faizan et al., 2017).
Crystal Structure Analysis : The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, related to 2-Hydroxy-5-methylpyrimidine, was characterized using single-crystal X-ray diffraction. This study provides valuable structural information that can be applied to related compounds (Wang, 2020).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOYBJXXMLVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194332 | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidin-2(1H)-one | |
CAS RN |
41398-85-0 | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2-dihydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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